molecular formula C17H24N4O4S2 B2518456 4-[butyl(ethyl)sulfamoyl]-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide CAS No. 685837-36-9

4-[butyl(ethyl)sulfamoyl]-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide

Cat. No.: B2518456
CAS No.: 685837-36-9
M. Wt: 412.52
InChI Key: ZDFGBFFUUMQLKE-UHFFFAOYSA-N
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Description

4-[butyl(ethyl)sulfamoyl]-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide is a complex organic compound that features a benzamide core substituted with a butyl(ethyl)sulfamoyl group and a 1,3,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[butyl(ethyl)sulfamoyl]-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a suitable carboxylic acid derivative under dehydrating conditions.

    Introduction of the sulfamoyl group: This step involves the reaction of the oxadiazole intermediate with a sulfonyl chloride derivative in the presence of a base.

    Attachment of the benzamide core: The final step involves coupling the sulfamoyl-oxadiazole intermediate with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfamoyl group can undergo oxidation to form sulfonic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amines and related derivatives.

    Substitution: Halogenated or nitrated benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Possible applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit bacterial enzymes by binding to their active sites. The oxadiazole ring and sulfamoyl group could interact with specific molecular targets, disrupting normal cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-[butyl(ethyl)sulfamoyl]-N-{5-[(methylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    4-[butyl(ethyl)sulfamoyl]-N-{5-[(methylsulfanyl)methyl]-1,3,4-triazol-2-yl}benzamide: Similar structure but with a triazole ring instead of an oxadiazole ring.

Uniqueness

The presence of the oxadiazole ring in 4-[butyl(ethyl)sulfamoyl]-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide imparts unique electronic properties that can be exploited in various applications. The combination of the sulfamoyl group and the oxadiazole ring makes this compound particularly interesting for medicinal chemistry and material science research.

Properties

IUPAC Name

4-[butyl(ethyl)sulfamoyl]-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O4S2/c1-4-6-11-21(5-2)27(23,24)14-9-7-13(8-10-14)16(22)18-17-20-19-15(25-17)12-26-3/h7-10H,4-6,11-12H2,1-3H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFGBFFUUMQLKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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